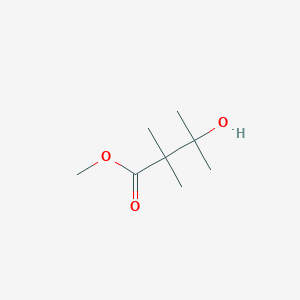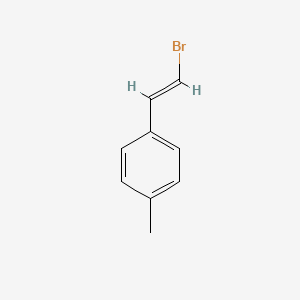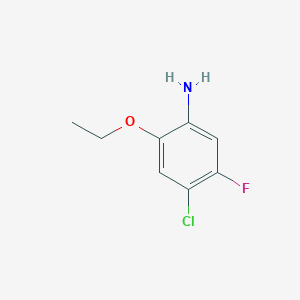
Methyl 3-hydroxy-2,2,3-trimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,2,3-trimethylbutanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a butanoate backbone. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification of 3-hydroxy-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The acid and methanol are fed into a reactor containing an acid catalyst, and the reaction mixture is heated to maintain the reflux. The ester product is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxy-2-methylbutanoate: Similar structure but with fewer methyl groups.
Methyl 3-hydroxy-3-methylbutanoate: Similar structure but with a different arrangement of methyl groups.
Uniqueness: Methyl 3-hydroxy-2,2,3-trimethylbutanoate is unique due to the presence of three methyl groups on the butanoate backbone, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-7(2,6(9)11-5)8(3,4)10/h10H,1-5H3 |
InChI-Schlüssel |
CFSJCAFTHIBDFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
amine](/img/structure/B15272421.png)
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)



![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)



![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


